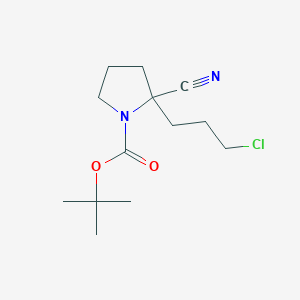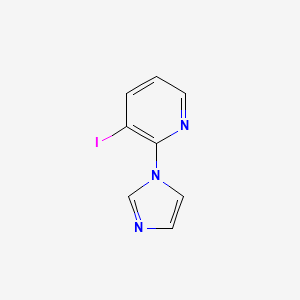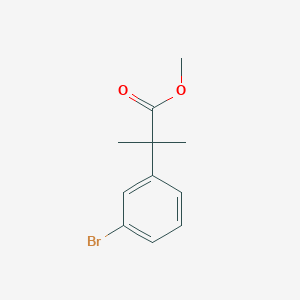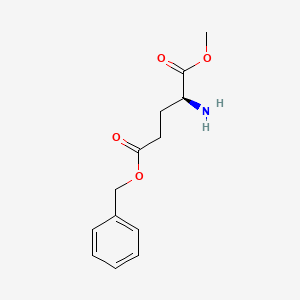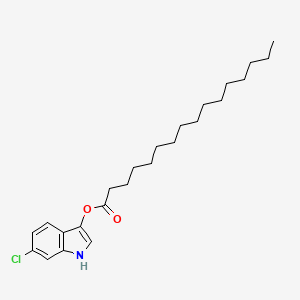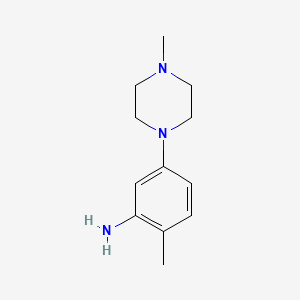
2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine
Overview
Description
“2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine” is a chemical compound with the molecular formula C12H19N3 . It is also known by other synonyms such as “2-methyl-5-(4-methyl-1-piperazinyl)benzenamine” and "2-Methyl-5-(4-methyl-1-piperazinyl)aniline" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine” include its molecular formula (C12H19N3), molecular weight, melting point, boiling point, and density .Scientific Research Applications
-
5-(4-Methylpiperazin-1-yl)pyridin-2-amine
- Application : This compound is used in various chemical reactions due to its unique structure and properties .
- Methods of Application : The specific methods of application can vary depending on the reaction. It is generally used as a reagent in chemical synthesis .
- Results or Outcomes : The outcomes can vary greatly depending on the specific reaction. The compound’s unique structure allows it to participate in a variety of chemical reactions .
-
5-(4-Methylpiperazin-1-yl)-2-nitroaniline
- Application : This compound and its derivatives are used as inhibitors of SIRT6 for the treatment of diabetes .
- Methods of Application : The compound is likely used in laboratory experiments involving cell cultures or animal models to study its inhibitory effects on SIRT6 .
- Results or Outcomes : The specific outcomes of these experiments are not provided, but the compound is suggested to have potential therapeutic applications in the treatment of diabetes .
Safety And Hazards
properties
IUPAC Name |
2-methyl-5-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-3-4-11(9-12(10)13)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMGLBKFHTXSER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246281 | |
| Record name | 2-Methyl-5-(4-methyl-1-piperazinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine | |
CAS RN |
1007211-93-9 | |
| Record name | 2-Methyl-5-(4-methyl-1-piperazinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007211-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(4-methyl-1-piperazinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


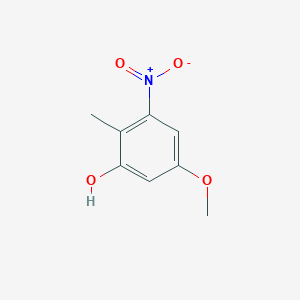

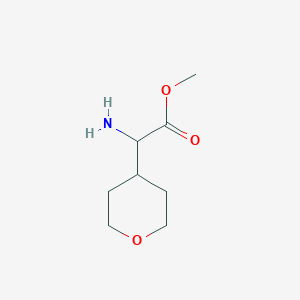
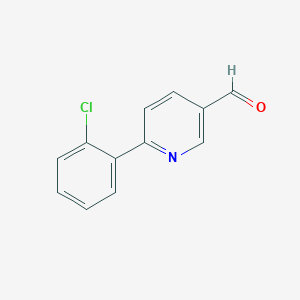
![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-indan-2-YL-acetic acid](/img/structure/B1360872.png)
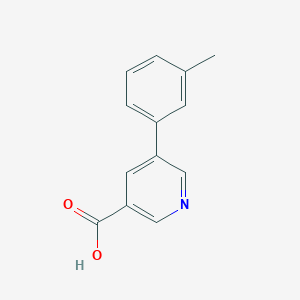
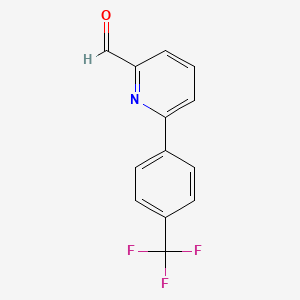
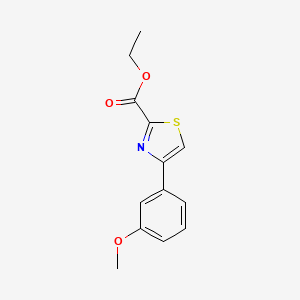
![methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1360879.png)
